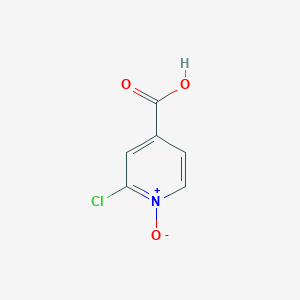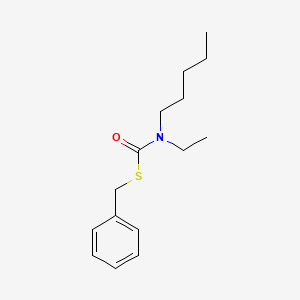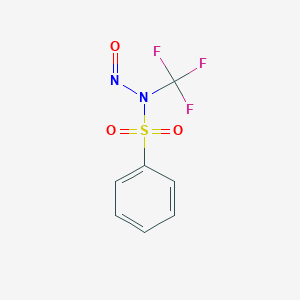
Docos-14-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Docos-14-enoic acid is a long-chain monounsaturated fatty acid with the molecular formula C22H42O2. It is part of the docosenoic acid family, which includes other isomers such as erucic acid and cetoleic acid. This compound is characterized by a double bond located at the 14th carbon atom in the chain. This compound is found in various natural sources, including certain vegetable oils and marine oils .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of docos-14-enoic acid typically involves the elongation of shorter-chain fatty acids. One common method is the catalytic hydrogenation of erucic acid, which can be derived from rapeseed oil. The reaction conditions often include the use of a palladium or nickel catalyst under high pressure and temperature .
Industrial Production Methods
Industrial production of this compound is generally achieved through the extraction and purification of oils rich in this fatty acid. For example, rapeseed oil and mustard oil are known to contain significant amounts of docosenoic acids. The extraction process involves solvent extraction followed by distillation to isolate the desired fatty acid .
Analyse Des Réactions Chimiques
Types of Reactions
Docos-14-enoic acid undergoes various chemical reactions, including:
Substitution: Halogenation reactions can occur at the double bond, where halogens like bromine or chlorine are added to the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium or nickel catalyst.
Substitution: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Shorter-chain carboxylic acids.
Reduction: Docosanoic acid.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
Docos-14-enoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of docos-14-enoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also interact with various enzymes involved in lipid metabolism, such as desaturases and elongases. These interactions can modulate the synthesis and breakdown of other fatty acids, thereby affecting overall lipid homeostasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Erucic Acid: Another docosenoic acid with a double bond at the 13th carbon atom.
Cetoleic Acid: A docosenoic acid with a double bond at the 11th carbon atom.
Uniqueness
Docos-14-enoic acid is unique due to the specific position of its double bond, which can influence its chemical reactivity and biological functions. Compared to erucic acid and cetoleic acid, this compound may exhibit different metabolic pathways and effects on lipid metabolism .
Propriétés
Numéro CAS |
82683-09-8 |
|---|---|
Formule moléculaire |
C22H42O2 |
Poids moléculaire |
338.6 g/mol |
Nom IUPAC |
docos-14-enoic acid |
InChI |
InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h8-9H,2-7,10-21H2,1H3,(H,23,24) |
Clé InChI |
MTHLEQRYTJWJKJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC=CCCCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





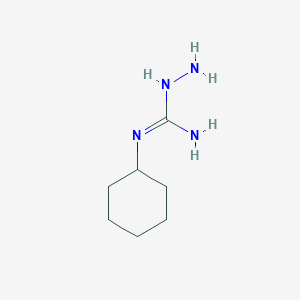

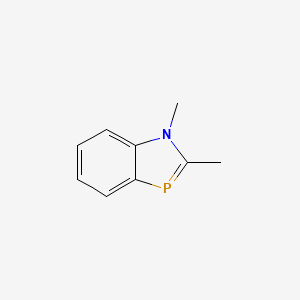
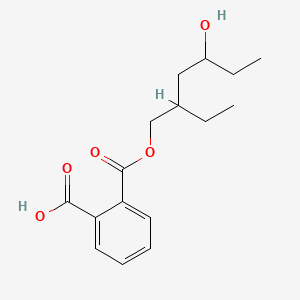
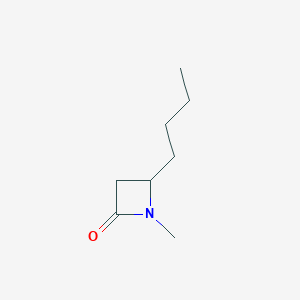
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-pyrrolidine]](/img/structure/B14422610.png)

